3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is a chemical compound with the molecular formula C9H14BrNOS and a molecular weight of 264.18 g/mol This compound is characterized by the presence of a bromothiophene moiety, which is a sulfur-containing heterocycle, and an amino alcohol functional group
Preparation Methods
The synthesis of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. One common synthetic route includes the following steps:
Condensation Reaction: 5-bromothiophene-2-carbaldehyde is reacted with ethylamine to form an imine intermediate.
Chemical Reactions Analysis
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The bromothiophene moiety may also play a role in its biological activity by facilitating interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar compounds to 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol include other amino alcohols and bromothiophene derivatives. Some examples are:
3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of bromine.
3-{[1-(5-Fluorothiophen-2-yl)ethyl]amino}propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the presence of different substituents on the thiophene ring.
Biological Activity
3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol, also known by its CAS number 1179273-63-2, is a compound of interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Property | Value |
---|---|
Molecular Formula | C₉H₁₄BrNOS |
Molecular Weight | 264.18 g/mol |
CAS Number | 1179273-63-2 |
Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromothiophene possess activity against both Gram-positive and Gram-negative bacteria.
In one study, the compound was tested against several bacterial strains using the agar disk diffusion method. The results demonstrated varying degrees of inhibition, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined and are summarized in the table below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may act as a viable candidate for further development into an antimicrobial agent.
The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the bromothiophene moiety is believed to enhance its lipophilicity, allowing for better penetration into bacterial cells.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers evaluated the antibacterial activity of this compound against multi-drug resistant strains of S. aureus. The study utilized a broth microdilution method to determine the MIC and minimum bactericidal concentration (MBC). Results indicated that the compound significantly reduced bacterial viability at concentrations as low as 16 µg/mL.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of combining this compound with conventional antibiotics such as penicillin. The combination therapy exhibited enhanced antibacterial activity compared to either treatment alone, suggesting potential applications in overcoming antibiotic resistance.
Properties
Molecular Formula |
C9H14BrNOS |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-7(11-5-2-6-12)8-3-4-9(10)13-8/h3-4,7,11-12H,2,5-6H2,1H3 |
InChI Key |
HAGYECUVSZLCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)NCCCO |
Origin of Product |
United States |
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